molecular formula C17H18ClN3O5S B11171455 Ethyl [2-({[4-(acetylamino)-5-chloro-2-methoxyphenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[4-(acetylamino)-5-chloro-2-methoxyphenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B11171455
M. Wt: 411.9 g/mol
InChI Key: SDFZDXFXLQNSAG-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE is an organic compound with a complex structure that includes a thiazole ring, an ethyl acetate group, and various functional groups such as chloro, acetamido, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE typically involves multiple steps. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable amine with a thioamide under acidic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Acetylation: The acetamido group is introduced by reacting the compound with acetic anhydride.

    Methoxylation: The methoxy group can be introduced using methanol in the presence of a base.

    Esterification: The final step involves esterification with ethyl acetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-[2-(5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-acetamido-5-chloro-2-ethoxybenzoate
  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate
  • Methyl 4-acetamido-5-chloro-2-hydroxybenzoate

Uniqueness

ETHYL 2-[2-(5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE is unique due to its specific combination of functional groups and the presence of the thiazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C17H18ClN3O5S

Molecular Weight

411.9 g/mol

IUPAC Name

ethyl 2-[2-[(4-acetamido-5-chloro-2-methoxybenzoyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C17H18ClN3O5S/c1-4-26-15(23)5-10-8-27-17(20-10)21-16(24)11-6-12(18)13(19-9(2)22)7-14(11)25-3/h6-8H,4-5H2,1-3H3,(H,19,22)(H,20,21,24)

InChI Key

SDFZDXFXLQNSAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl

Origin of Product

United States

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